USP Monograph Purity Specification: Imipramine Pamoate Analytical Grade Differentiation
Imipramine pamoate is defined in the USP monograph with a specified purity range of NLT 98.0% and NMT 102.0%, calculated on the anhydrous basis [1]. This compendial standard provides a quantifiable purity benchmark that enables direct comparison across vendors and batches. The HPLC method uses UV detection at 269 nm, with a system suitability requirement of resolution NLT 2.0 between pamoic acid and imipramine, tailing factor NMT 1.8 for imipramine, and RSD NMT 2.0% for imipramine [2]. For procurement purposes, a vendor's Certificate of Analysis can be directly evaluated against this pharmacopeial standard.
| Evidence Dimension | Purity specification (anhydrous basis) |
|---|---|
| Target Compound Data | NLT 98.0% and NMT 102.0% |
| Comparator Or Baseline | Not specified for other imipramine salts in USP |
| Quantified Difference | Monograph-defined specification provides a definitive acceptance criterion |
| Conditions | HPLC method per USP monograph; UV detection at 269 nm; L1 column |
Why This Matters
USP monograph specifications provide a regulatory-recognized, quantitative purity benchmark that ensures batch-to-batch consistency and vendor accountability in procurement.
- [1] United States Pharmacopeia (USP). Imipramine Pamoate. USP-NF 2025. View Source
- [2] DrugFuture. Imipramine Pamoate USP Monograph. USP38-NF33. View Source
